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Compound of Interest

Compound Name: 5-(Methylsulfinyl)pyrimidine
CAS No.: 14080-21-8
Cat. No.: B577210
- 7

Chemical Identity & Physicochemical Profile

5-(Methylsulfinyl)pyrimidine is a pyrimidine derivative featuring a methylsulfinyl (sulfoxide)
group at the C5 position. Unlike its C2 and C4 counterparts, the C5 position of the pyrimidine
ring is electronically distinct—it is the least electron-deficient position (analogous to the C3
position of pyridine), making the introduction and manipulation of substituents here critical for
fine-tuning the electronic properties of bioactive scaffolds.

Nomenclature & Identifiers
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Identifier Value

IUPAC Name 5-(Methanesulfinyl)pyrimidine

5-(Methylsulfinyl)pyrimidine; 5-Pyrimidinyl
Common Name )
methyl sulfoxide

1644500-10-6 (Note: Limited commercial
CAS Number indexing; often synthesized in situ or from

precursors)

14257-02-4 (5-(Methylthio)pyrimidine - Sulfide
Precursor CAS

precursor)
Molecular Formula CsHeN20S
Molecular Weight 142.18 g/mol
SMILES CS(=0)clcnencl

(Computed) HVZXIQXQXZXQXZ-

InChl Ke
y UHFFFAQOYSA-N

Structural Properties

e Electronic Character: The sulfinyl group (-S(=O)CHs) is a chiral, electron-withdrawing group
(EWG) by induction (-I) and resonance (-R), although its resonance effect is weaker than that
of a sulfone.

e C5 Position: The C5 carbon is the "aromatic” node of the pyrimidine ring, typically
nucleophilic compared to C2/C4/C6. Placing an EWG like sulfoxide at C5 lowers the LUMO
energy of the ring, potentially increasing susceptibility to nucleophilic attack at the adjacent
C4/C6 positions.

» Chirality: The sulfur atom is a stereogenic center. The compound exists as a racemic mixture
of enantiomers unless stereoselective oxidation is employed.

Synthesis & Manufacturing Methodologies
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The synthesis of 5-(Methylsulfinyl)pyrimidine is rarely performed by direct functionalization of
the pyrimidine ring. Instead, it relies on the oxidation of the corresponding sulfide, 5-
(Methylthio)pyrimidine.

Primary Route: Oxidation of 5-(Methylthio)pyrimidine

This is the industry-standard protocol. The sulfide precursor (CAS 14257-02-4) is oxidized
using controlled stoichiometric reagents to prevent over-oxidation to the sulfone.

Protocol:
o Starting Material: Dissolve 5-(Methylthio)pyrimidine (1.0 eq) in DCM or Acetone.

o Oxidant: Add m-Chloroperbenzoic acid (m-CPBA, 1.0-1.1 eq) at 0°C. Alternatively, Sodium
Periodate (NalO4) in MeOH/H20 provides milder conditions.

e Reaction Control: Stir at 0°C to RT for 1-3 hours. Monitor by TLC or LC-MS to ensure no
sulfone (M+32) formation.

o Workup: Quench with saturated agueous NaHCOs and Na=S20s (to reduce excess oxidant).
Extract with DCM.

 Purification: Silica gel chromatography (EtOAc/MeOH gradient). Sulfoxides are significantly
more polar than sulfides.

De Novo Synthesis of the Precursor (Sulfide)

If the sulfide is not available, it is synthesized via metal-halogen exchange from 5-
bromopyrimidine.

Protocol:

e Lithiation: Treat 5-Bromopyrimidine with n-BuLi in THF at -78°C to generate 5-
lithiopyrimidine.

» Sulfenylation: Quench the lithiated species with Dimethyl Disulfide (MeSSMe).

¢ Result: Yields 5-(Methylthio)pyrimidine.
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Visual Synthesis Workflow

5-Bromopyrimidine n-BuLi, THF, -78°C 5-Lithiopyrimidine MeSSMe (Electrophile) N 5-(Methylthio)pyrimidine
(CAS 4595-59-9) > (Intermediate) (CAS 14257-02-4)

m-CPBA (1.0 éq), 0°C
Selective Oxidation

m-CPBA (>2.0 eq)
5-(Methylsulfinyl)pyrimidine Over-oxidation 5-(Methylsulfonyl)pyrimidine
[QEE] (Over-oxidation Product)

Click to download full resolution via product page

Figure 1: Synthetic pathway from 5-bromopyrimidine to the target sulfoxide, highlighting the
critical oxidation control step.

Reactivity & Mechanistic Insights
The "Magic Methyl" & Sulfoxide Effect

In drug design, the 5-methylsulfinyl group serves two roles:

» Metabolic Handle: It represents an intermediate oxidation state. In vivo, it can be reduced
back to the sulfide (bioactivation) or oxidized to the sulfone (clearance/deactivation).

» Electronic Modulation: The sulfinyl group withdraws electron density from the ring, increasing
the acidity of the C4/C6 protons. This allows for C-H activation or lithiation at the C4 position
if a directing group is present.

Pummerer Rearrangement

Under acidic anhydride conditions (e.g., Ac20), 5-(methylsulfinyl)pyrimidine can undergo the
Pummerer rearrangement.

e Mechanism: Acylation of the sulfoxide oxygen

formation of a thionium ion
migration of acetate to the

-carbon.

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b577210?utm_src=pdf-body-img
https://www.benchchem.com/product/b577210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Product:

-acetoxy sulfide, which can be hydrolyzed to an aldehyde or ketone. This is a powerful
method to functionalize the methyl group attached to the sulfur.

Nucleophilic Displacement (S_NAr)

Unlike 2- or 4-chloropyrimidines, the 5-position is resistant to S_NAr. However, a sulfinyl group
at C5 does not act as a leaving group for direct substitution at C5. Instead, it activates the ring
for nucleophilic attacks at C2 or C4 if those positions bear leaving groups (e.g., in 2-chloro-5-
(methylsulfinyl)pyrimidine).

Applications in Drug Discovery
Kinase Inhibitors (EGFR)

The 5-substituted pyrimidine scaffold is ubiquitous in Epidermal Growth Factor Receptor
(EGFR) inhibitors.

e Mechanism: The pyrimidine ring acts as the hinge-binding motif in the ATP binding pocket.

* Role of 5-S(O)Me: Substituents at C5 occupy the "gatekeeper"” region or the solvent-exposed
front pocket. The sulfoxide provides a hydrogen bond acceptor (via the oxygen) and a
specific dipole vector that can improve selectivity against mutant forms (e.g., T790M).

e Case Study: Analogues of Osimertinib or Rociletinib often explore C5 modifications
(sulfides/sulfoxides) to balance potency and metabolic stability.

Endothelin Receptor Antagonists

Research into Macitentan (Opsumit) analogues has shown that 5-substitution on the pyrimidine
core significantly impacts affinity for ET_A and ET_B receptors. The 5-methylthio and 5-
methylsulfinyl groups have been evaluated for their ability to improve solubility and
bioavailability compared to the lipophilic 5-bromo or 5-alkyl analogues.

Handling & Safety (SDS Summary)

While specific toxicological data for the 5-sulfinyl derivative is limited, it should be handled with
the standard precautions for functionalized pyrimidines.
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Hazard Class Statement Precaution
o H302: Harmful if swallowed Do not eat/drink in lab. Wash
Acute Toxicity )
(Predicted) hands.

) o H315/H319: Causes skin/eye Wear nitrile gloves and safety
Skin/Eye Irritation L
irritation goggles.

o ] Store under inert gas (N2/Ar) at
Reactivity Stable at RT; Hygroscopic.

-20°C.
| iibili Strong oxidizing agents, Acid Avoid mixing with Acz0 unless
ncompatibili
P Y anhydrides. intended (Pummerer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [5-(Methylsulfinyl)pyrimidine: Technical Guide &
Whitepaper]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577210#5-methylsulfinyl-pyrimidine-cas-number-and-
identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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